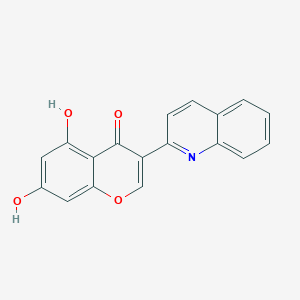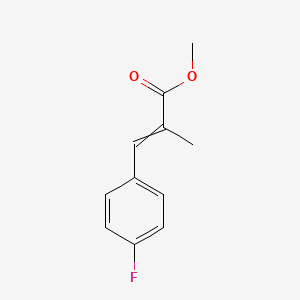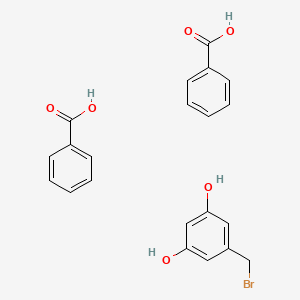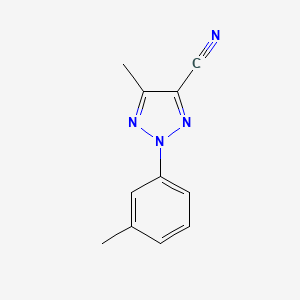![molecular formula C7H15IS B14321668 Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- CAS No. 111349-70-3](/img/structure/B14321668.png)
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is an organic compound characterized by the presence of an iodine atom and a tert-butylthio group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- typically involves the reaction of 1-iodo-3-chloropropane with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 1-[(1,1-dimethylethyl)thio]-3-hydroxypropane, 1-[(1,1-dimethylethyl)thio]-3-cyanopropane, and various amine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is propane, 1-[(1,1-dimethylethyl)thio]-.
Wissenschaftliche Forschungsanwendungen
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfur-containing compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- involves its interaction with various molecular targets. The iodine atom and tert-butylthio group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a tert-butylthio group.
Propane, 1-[(1,1-dimethylethyl)thio]-: Lacks the iodine atom, making it less reactive in substitution reactions.
Propane, 1-[(1,1-dimethylethyl)thio]-3-chloro-: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is unique due to the presence of both an iodine atom and a tert-butylthio group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111349-70-3 |
|---|---|
Molekularformel |
C7H15IS |
Molekulargewicht |
258.17 g/mol |
IUPAC-Name |
2-(3-iodopropylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C7H15IS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
GGTPXAQEEWAHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


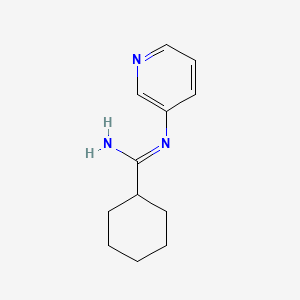
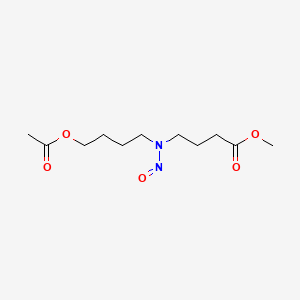
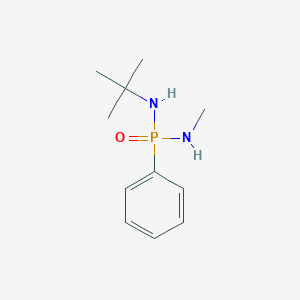
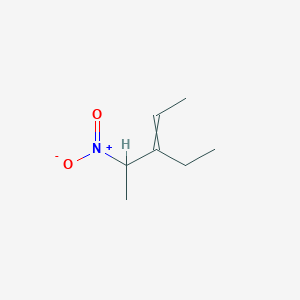
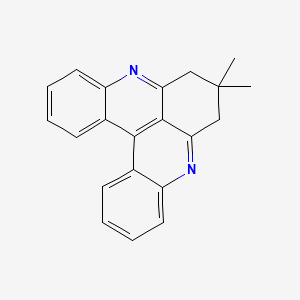
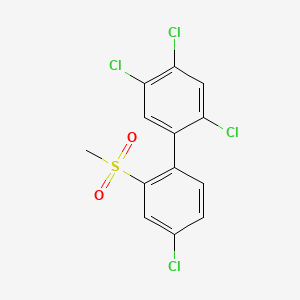
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
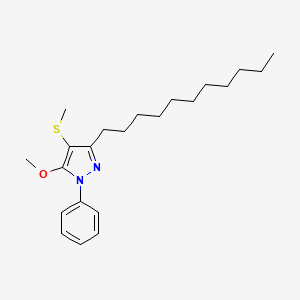
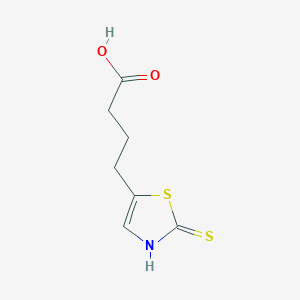
![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
